molecular formula C20H19NO5 B2551829 Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate CAS No. 1428364-12-8

Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate

Cat. No.: B2551829
CAS No.: 1428364-12-8
M. Wt: 353.374
InChI Key: YCYDPTCOCAIGBZ-UHFFFAOYSA-N
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Description

Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic small molecule characterized by a benzoate ester core, a carbamoyl linker, and a but-2-yn-1-yl chain bearing a 2-methoxyphenoxy substituent. This structure combines aromatic, alkyne, and ether functionalities, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 4-[4-(2-methoxyphenoxy)but-2-ynylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-24-17-7-3-4-8-18(17)26-14-6-5-13-21-19(22)15-9-11-16(12-10-15)20(23)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDPTCOCAIGBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate, with the CAS number 1428364-45-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

Molecular Formula: C19H19NO6S
Molecular Weight: 389.4223 g/mol
SMILES Notation: COC(=O)c1ccc(cc1)S(=O)(=O)NCC#CCOc1ccccc1OC

The compound features a complex structure that includes a methoxyphenoxy group and a but-2-yn-1-yl moiety, which may contribute to its biological properties.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition: Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit malate dehydrogenase (MDH), which plays a crucial role in cellular respiration and energy metabolism .
  • Antimicrobial Properties: The presence of the methoxyphenoxy group suggests potential antimicrobial activity, as similar compounds have demonstrated effectiveness against various bacterial strains.
  • Anticancer Activity: Research indicates that compounds with structural similarities can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through multiple pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of malate dehydrogenase
AntimicrobialEffective against specific bacterial strains
AnticancerInduction of apoptosis in cancer cells

Study on Enzyme Inhibition

A study conducted by researchers focused on the inhibition of MDH enzymes by structurally related compounds. They found that certain derivatives demonstrated significant inhibitory effects, leading to reduced mitochondrial respiration and hypoxia-induced HIF-1α accumulation in cancer cells. This suggests that this compound may have similar potential as a dual inhibitor targeting cancer metabolism .

Antimicrobial Activity

In another study, the antimicrobial properties of compounds containing methoxyphenoxy groups were evaluated against various pathogens. The results indicated that these compounds could effectively inhibit bacterial growth, suggesting that this compound might also possess similar antimicrobial properties.

Comparison with Similar Compounds

The compound is compared below with structurally related analogs based on synthesis pathways, substituent effects, and physicochemical properties.

Key Observations :

  • Alkyne vs. Heterocyclic Chains : The target compound’s butynyl chain distinguishes it from analogs with pyridine () or imidazole () rings. The alkyne may enhance rigidity or influence binding kinetics compared to planar heterocycles.
  • Synthesis Flexibility : The target compound and its analogs employ oxidative and coupling reactions, but purification methods (e.g., basic alumina vs. silica gel) vary based on polarity .
Physicochemical Properties
Compound Molecular Formula Molecular Weight (g/mol) Solubility/Stability Notes Toxicity Profile (GHS) Reference
Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate C₂₁H₂₀N₂O₅ (inferred) ~380.4 Likely hydrophobic due to aromatic/alkyne groups Not reported -
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 Stable under inert conditions; hygroscopic Acute toxicity (Category 4 oral/dermal)
Methyl 4-((4-(4,5-dihydro-1H-imidazol-2-yl)phenyl)carbamoyl)benzoate (17b) C₁₈H₁₆N₃O₃ (inferred) ~329.3 Polar due to imidazole; soluble in DMSO/MeOH Not reported

Key Observations :

  • Hydrophobicity: The target compound’s alkyne and methoxyphenoxy groups likely increase hydrophobicity compared to imidazole-containing analogs, impacting bioavailability .
  • Toxicity : Thiadiazole derivatives () exhibit acute toxicity (Category 4), suggesting that substituent choice critically influences safety profiles.

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